molecular formula C19H14F6N6S2 B2473417 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 956753-96-1

4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2473417
CAS No.: 956753-96-1
M. Wt: 504.47
InChI Key: PMARMEYZPVPOKE-UHFFFAOYSA-N
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Description

The compound “4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” is a complex organic molecule. It contains several functional groups including a pyrazole, thiazole, and triazole ring, all of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and agrochemicals due to their ability to readily bind with a variety of enzymes and receptors in biological systems .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature. For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The exact 3D structure could be determined using computational methods or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Scientific Research Applications

Antimicrobial and Antifungal Properties

This compound has been explored for its potential antimicrobial properties. A study by Nalawade et al. (2019) synthesized a series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives, showing promising antifungal activity against Aspergillus niger. The analysis suggested that these compounds could be optimized for treating fungal infections due to their ability to inhibit ergosterol biosynthesis in fungal cells (Nalawade et al., 2019).

Pharmacological Properties

In a study by Maliszewska-Guz et al. (2005), derivatives of 4-methyl-4H-1,2,4-triazole were synthesized and investigated for their effects on the central nervous system (CNS) in mice, highlighting the pharmacological potential of this class of compounds (Maliszewska-Guz et al., 2005).

Applications in pH Measurement in Biological Media

A study by Jones et al. (1996) focused on the synthesis of trifluoromethylazoles, including derivatives of 4-methyl-4H-1,2,4-triazole. These compounds showed potential for measuring pH in biological media via 19F NMR spectroscopy, indicating their utility in biochemical and medical research (Jones et al., 1996).

Antioxidant and Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, demonstrating significant analgesic and antioxidant properties. This suggests potential therapeutic applications for derivatives of 4-methyl-4H-1,2,4-triazole (Karrouchi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through rigorous testing. It’s important to note that while many triazole compounds have therapeutic importance, they also need to be evaluated for potential toxicity and environmental impact .

Future Directions

Given the broad-spectrum pharmaceutical activity of triazole compounds, there is significant potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the development of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

4-[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N6S2/c1-10-7-14(19(23,24)25)31(29-10)16-26-13(9-33-16)15-27-28-17(30(15)2)32-8-11-3-5-12(6-4-11)18(20,21)22/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMARMEYZPVPOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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